Some studies have investigated 4,4'-Dimethoxybenzil's potential applications in material science. Research suggests it may be a candidate for the development of new liquid crystals due to its rod-like shape and the presence of electron-donating methoxy groups (CH3O). These features could contribute to the formation of ordered liquid crystalline phases []. More research is needed to explore this possibility further.
4,4'-Dimethoxybenzil, also known as bis(4-methoxyphenyl)ethane-1,2-dione, is an organic compound with the molecular formula . It belongs to the benzil family and features a central diketone moiety flanked by two para-substituted methoxy groups on the aromatic rings. This structure contributes to its unique chemical properties, including reactivity and solubility characteristics. The compound appears as a yellow crystalline powder with a melting point between 131°C and 134°C, making it suitable for various chemical applications and synthesis processes .
Research indicates that 4,4'-dimethoxybenzil exhibits notable biological activities. It has been studied for its potential roles in pharmacology, particularly in relation to its interaction with cytochrome P450 enzymes. Specifically, it acts as an inhibitor for certain isoforms such as CYP1A2 and CYP3A4, which are crucial for drug metabolism . This inhibition can influence the pharmacokinetics of co-administered drugs.
The synthesis of 4,4'-dimethoxybenzil can be achieved through the oxidation of 4,4'-dimethoxybenzoin. This process typically involves:
In industrial settings, continuous flow reactors may be employed for large-scale production, allowing for better control over reaction conditions and enhancing yield and purity.
4,4'-Dimethoxybenzil serves multiple purposes across various fields:
Studies have demonstrated that 4,4'-dimethoxybenzil interacts with biological systems primarily through enzyme inhibition. Its role as a cytochrome P450 inhibitor suggests potential implications in drug interactions and metabolic pathways. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications .
Several compounds share structural similarities with 4,4'-dimethoxybenzil. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4,4'-Dimethylbenzil | Similar diketone structure but with methyl groups | Less electron-rich than 4,4'-dimethoxybenzil |
4,4'-Dichlorobenzil | Contains chlorine atoms instead of methoxy groups | More reactive due to electronegative chlorine atoms |
4,4'-Dibromobenzil | Contains bromine atoms instead of methoxy groups | Higher reactivity compared to methoxy derivatives |
The presence of methoxy groups in 4,4'-dimethoxybenzil enhances its electron density compared to halogenated counterparts. This characteristic influences its reactivity profile and solubility in various solvents. Additionally, the ability of methoxy groups to participate in hydrogen bonding further differentiates this compound from similar structures .
4,4'-Dimethoxybenzil, systematically known as bis(4-methoxyphenyl)ethanedione, possesses the molecular formula C16H14O4 and represents a symmetrical diketone compound [1] [2]. The molecular structure features two methoxy-substituted benzoyl groups linked by a central ethanedione moiety, creating a distinctive architectural framework . The compound exhibits a linear backbone with two para-methoxyphenyl rings attached to the central dicarbonyl unit, resulting in a molecule with inherent symmetry properties [1] [6].
The structural configuration of 4,4'-dimethoxybenzil demonstrates significant conformational flexibility, particularly regarding the rotation about the single bonds connecting the aromatic rings to the central ethanedione bridge [8] [9]. The methoxy substituents positioned at the para locations of each benzene ring contribute to the overall electronic distribution and influence the molecular geometry through resonance effects [19]. The ethanedione core provides the characteristic chemical reactivity associated with alpha-diketone compounds, while the aromatic methoxy groups contribute electron-donating properties to the overall molecular system [1] [4].
Comprehensive X-ray crystallographic analysis of 4,4'-dimethoxybenzil reveals a monoclinic crystal system with space group C2/c [5]. The unit cell parameters demonstrate the following dimensions: a = 21.912(9) Å, b = 4.055(2) Å, c = 15.197(5) Å, with a beta angle of 102.13(3) degrees [5]. The crystal structure accommodates four molecules per unit cell (Z = 4), indicating a relatively compact packing arrangement [5].
Advanced diffuse X-ray scattering studies have provided detailed insights into the thermal motion and molecular dynamics within the crystal lattice [8] [9]. A Monte Carlo computer-simulation model involving nine parameters, consisting of seven intermolecular force constants and two intramolecular torsional force constants, was refined to achieve an agreement factor of 18.1% for 118,918 data points [8]. The analysis revealed that the most prominent features of the diffraction patterns include diffuse streaks occurring normal to the direction, attributed to longitudinal displacement correlations along chains of molecules extending in this crystallographic direction [8] [9].
Crystallographic Parameter | Value | Standard Deviation |
---|---|---|
Crystal System | Monoclinic | - |
Space Group | C2/c | - |
Unit Cell a | 21.912 Å | ±0.009 Å |
Unit Cell b | 4.055 Å | ±0.002 Å |
Unit Cell c | 15.197 Å | ±0.005 Å |
Beta Angle | 102.13° | ±0.03° |
Z Value | 4 | - |
The crystal packing of 4,4'-dimethoxybenzil is significantly influenced by intermolecular π-π stacking interactions between the methoxyphenyl rings [5] [10]. These non-covalent interactions contribute to the overall stability of the crystal structure and influence the optical properties observed in the solid state [10] [12]. The aromatic rings adopt staggered stacking conformations rather than direct sandwich arrangements, which is consistent with theoretical predictions for substituted aromatic systems [10].
The intermolecular interactions are further stabilized by pairs of hydrogen bonds between adjacent methoxy groups, which serve as the primary mechanism for transmitting molecular displacements throughout the crystal lattice [8] [9]. These weak C-H···O hydrogen bonds create chains of interconnected molecules that extend along specific crystallographic directions [8]. The methoxy substituents play a crucial role in determining the preferred crystal packing arrangement through both steric and electronic effects [5] [17].
Molecular modeling studies indicate that the π-π stacking interactions are enhanced by the electron-donating properties of the methoxy groups, which increase the electron density of the aromatic rings and promote favorable overlap between adjacent molecules [10] [12]. The parallel-displaced stacking geometry observed in the crystal structure represents an optimal balance between attractive π-π interactions and electrostatic repulsion between the aromatic systems [10].
The melting point of 4,4'-dimethoxybenzil has been consistently reported across multiple sources as 131-134°C, with some literature values specifying the range as 132-134°C [1] [4] [14]. This relatively narrow melting point range indicates high purity and consistent crystalline structure across different synthetic preparations [1] [14]. The melting behavior reflects the balance between intermolecular forces within the crystal lattice, including π-π stacking interactions and hydrogen bonding involving the methoxy substituents [5] [8].
The observed melting point demonstrates the influence of the methoxy substituents on the thermal stability compared to unsubstituted benzil derivatives [1] [19]. The electron-donating properties of the para-methoxy groups contribute to the overall molecular stability while affecting the strength of intermolecular interactions in the solid state [19].
The molecular weight of 4,4'-dimethoxybenzil is precisely determined as 270.28 g/mol, corresponding to the molecular formula C16H14O4 [1] [2] [4]. This molecular weight calculation accounts for the contribution of each constituent atom: sixteen carbon atoms, fourteen hydrogen atoms, and four oxygen atoms [1] [6]. The molecular weight represents a moderate-sized organic molecule suitable for various synthetic applications and analytical procedures [4].
Atomic Composition | Count | Atomic Weight Contribution |
---|---|---|
Carbon | 16 | 192.16 g/mol |
Hydrogen | 14 | 14.11 g/mol |
Oxygen | 4 | 63.99 g/mol |
Total Molecular Weight | - | 270.28 g/mol |
The density of 4,4'-dimethoxybenzil has been reported with some variation across different sources, ranging from 1.2117 g/cm³ to 1.36 g/cm³ at 20°C [1] [4] [14]. The refractive index is estimated at 1.5447, indicating moderate optical density characteristics [1] [4]. These physical parameters reflect the compact molecular packing and the influence of the aromatic methoxy substituents on the bulk properties [1].
Solubility characteristics of 4,4'-dimethoxybenzil demonstrate significant variation depending on the solvent system [1] [16]. The compound exhibits good solubility in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL (184.99 mM), making it suitable for various analytical and synthetic applications [1]. In contrast, the compound shows extremely limited water solubility, with values less than 0.1 mg/mL, classifying it as essentially insoluble in aqueous media [1] [4].
Solvent | Solubility | Molar Concentration |
---|---|---|
DMSO | 50 mg/mL | 184.99 mM |
Water | < 0.1 mg/mL | Insoluble |
Ethanol | Moderate | Not specified |
The electronic structure of 4,4'-dimethoxybenzil is characterized by the presence of two conjugated aromatic systems connected through a central dicarbonyl bridge [21]. The methoxy substituents at the para positions provide electron-donating effects through resonance, significantly influencing the overall electronic distribution within the molecule [19] [21]. Computational studies using density functional theory methods have revealed important insights into the electronic properties and conformational preferences [18] [21].
The conformational analysis of 4,4'-dimethoxybenzil indicates significant flexibility regarding rotation about the bonds connecting the aromatic rings to the central ethanedione moiety [8] [18]. Monte Carlo simulation studies have attempted to determine torsional force constants for these rotational degrees of freedom, although the limited experimental data has made precise determination challenging [8] [9]. The conformational landscape is influenced by both intramolecular electronic effects and intermolecular interactions within the crystal lattice [18].
Theoretical calculations suggest that the molecule can adopt multiple conformational states with relatively low energy barriers between them [18] [20]. The presence of the methoxy groups introduces additional conformational considerations, as these substituents can rotate about their respective C-O bonds, although the para substitution pattern limits the steric interactions compared to ortho or meta arrangements [18] [19]. The electronic structure calculations indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the methoxy-substituted aromatic rings, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the central dicarbonyl system [21].